molecular formula C10H16O2 B10766140 4(Z),7(Z)-Decadienoic acid-d5

4(Z),7(Z)-Decadienoic acid-d5

Cat. No.: B10766140
M. Wt: 173.26 g/mol
InChI Key: VIQVVSKJFRPIIP-XAKJDLIPSA-N
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Description

4(Z),7(Z)-Decadienoic Acid-d5: FA 10:2-d5 , is a deuterated fatty acid with the chemical formula C10H16D5O2. It belongs to the class of polyunsaturated fatty acids (PUFAs).

Preparation Methods

Synthetic Routes:: The synthesis of 4(Z),7(Z)-Decadienoic Acid-d5 involves deuterium labeling of the corresponding non-deuterated fatty acid. Specific synthetic routes may vary, but generally, deuterium atoms are introduced during the fatty acid synthesis process.

Reaction Conditions:: The deuterium labeling can occur at various stages, such as during fatty acid elongation or through chemical modification of existing fatty acids. The exact reaction conditions depend on the specific labeling strategy employed.

Industrial Production:: Industrial-scale production typically involves isotopic enrichment of fatty acids using specialized techniques. detailed industrial methods for This compound are not widely available.

Chemical Reactions Analysis

Reactions::

4(Z),7(Z)-Decadienoic Acid-d5: can participate in various chemical reactions, including:

    Oxidation: Undergoes oxidation reactions, potentially leading to the formation of hydroperoxides or other oxidized derivatives.

    Reduction: May be reduced to yield saturated fatty acids.

    Substitution: Can undergo substitution reactions, such as halogenation or esterification.

Common Reagents and Conditions::

    Oxidation: Common oxidants include potassium permanganate (KMnO) or hydrogen peroxide (HO).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other reducing agents.

    Substitution: Reagents like thionyl chloride (SOCl) or acyl chlorides.

Major Products:: The major products depend on the specific reaction and conditions. Oxidation may yield hydroperoxides, while reduction leads to saturated fatty acids.

Scientific Research Applications

Chemistry::

    Internal Standard: Used in mass spectrometry (GC-MS or LC-MS) for quantification of nonadecapentaenoic acid.

    Stable Isotope Tracer: Enables metabolic studies and tracking of fatty acid metabolism.

Biology and Medicine::

    Cell Membrane Composition: Investigated for its role in cell membrane structure and function.

    Inflammation and Immunity: PUFAs, including similar compounds, are implicated in immune responses and inflammation.

Industry::

    Quality Control: Used as an internal standard in lipidomics research.

    Nutraceuticals: Potential applications in functional foods and dietary supplements.

Mechanism of Action

The precise mechanism by which 4(Z),7(Z)-Decadienoic Acid-d5 exerts its effects remains unclear. it likely influences cellular processes related to lipid metabolism, signaling, and membrane integrity.

Comparison with Similar Compounds

Properties

Molecular Formula

C10H16O2

Molecular Weight

173.26 g/mol

IUPAC Name

(4Z,7Z)-9,9,10,10,10-pentadeuteriodeca-4,7-dienoic acid

InChI

InChI=1S/C10H16O2/c1-2-3-4-5-6-7-8-9-10(11)12/h3-4,6-7H,2,5,8-9H2,1H3,(H,11,12)/b4-3-,7-6-/i1D3,2D2

InChI Key

VIQVVSKJFRPIIP-XAKJDLIPSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])/C=C\C/C=C\CCC(=O)O

Canonical SMILES

CCC=CCC=CCCC(=O)O

Origin of Product

United States

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